An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)
An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a key synthetic route, and explores its potential applications in the development of bioactive compounds, particularly as a scaffold for kinase inhibitors. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and draws parallels from structurally related molecules to provide a valuable resource for researchers.
Chemical and Physical Properties
4-Bromo-1-methoxyisoquinoline is a halogenated isoquinoline derivative. The presence of the bromine atom at the 4-position and a methoxy group at the 1-position imparts unique reactivity, making it a versatile intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of 4-Bromo-1-methoxyisoquinoline
| Property | Value | Source |
| CAS Number | 746668-73-5 | [2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 53-55 °C (from ethanol) | [4] |
| Boiling Point | 315.6 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.516 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
A feasible synthetic route to 4-Bromo-1-methoxyisoquinoline involves the nucleophilic substitution of a chloro group with a methoxy group.
Synthesis from 4-Bromo-1-chloroisoquinoline
A common method for the preparation of 4-Bromo-1-methoxyisoquinoline is the reaction of 4-bromo-1-chloroisoquinoline with sodium methoxide in methanol. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Reaction Scheme:
Caption: Synthetic pathway for 4-Bromo-1-methoxyisoquinoline.
Experimental Protocol (General):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.
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Reagent Addition: To this solution, add a solution of sodium methoxide in methanol. The amount of sodium methoxide should be in stoichiometric excess.
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Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature with stirring.[4] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure 4-Bromo-1-methoxyisoquinoline.
Spectroscopic Data (Reference)
No specific, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5) has been identified. However, the data for the closely related compound, 4-Bromoisoquinoline (CAS 1532-97-4) , can serve as a useful reference for structural elucidation.
Table 2: Spectroscopic Data for 4-Bromoisoquinoline (CAS 1532-97-4)
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | Spectra available for reference. | [5] |
| ¹³C NMR | Spectra available for reference. | [6] |
| FTIR | Spectra available for reference. | [5] |
| Mass Spectrometry | Mass spectra (electron ionization) are available. | [7] |
Researchers synthesizing 4-Bromo-1-methoxyisoquinoline would expect to see characteristic signals for the methoxy group (a singlet around 3.8-4.0 ppm in ¹H NMR and a signal around 55-60 ppm in ¹³C NMR) in addition to the signals corresponding to the bromo-isoquinoline core.
Reactivity and Potential Applications
The bromine atom at the 4-position of the isoquinoline ring is a key functional group that allows for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This makes 4-Bromo-1-methoxyisoquinoline a valuable intermediate for creating libraries of substituted isoquinolines for drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 4-Bromo-1-methoxyisoquinoline can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 4-position.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of various primary or secondary amines at the 4-position of the isoquinoline core, leading to a diverse set of amino-isoquinoline derivatives.
Caption: General workflow for Buchwald-Hartwig amination.
Biological Activity and Drug Development Potential
The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.[3] Derivatives of isoquinoline have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
Kinase Inhibition
A significant area of interest for isoquinoline derivatives is in the development of protein kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10] The isoquinoline core can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases.
While no specific kinase inhibition data for 4-Bromo-1-methoxyisoquinoline has been published, studies on related substituted isoquinolines and pyrazolo[3,4-g]isoquinolines have demonstrated their potential as inhibitors of kinases such as Haspin, CLK1, DYRK1A, and CDK9.[10] For instance, the introduction of different substituents at the 4-position of the isoquinoline ring has been shown to significantly modulate the kinase inhibition profile.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the kinase inhibitory activity of a compound like 4-Bromo-1-methoxyisoquinoline or its derivatives. The ADP-Glo™ Kinase Assay is a common method used.[10]
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Reagent Preparation:
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Prepare a stock solution of the test compound in DMSO.
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Prepare serial dilutions of the test compound in the assay buffer.
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Prepare solutions of the target recombinant kinase, its specific substrate, and ATP in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
-
Detection:
-
Stop the reaction using a stop reagent.
-
Detect the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
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Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
4-Bromo-1-methoxyisoquinoline is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its key features include a readily displaceable bromine atom, which allows for the introduction of diverse functionalities through cross-coupling reactions, and the isoquinoline core, a known pharmacophore with a propensity for kinase inhibition. While detailed experimental and biological data for this specific compound are scarce in the public domain, the information presented in this guide, based on its chemical properties and data from related compounds, provides a solid foundation for its application in drug discovery and medicinal chemistry research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-1-methoxyisoquinoline | C10H8BrNO | CID 24766656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 7. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 8. 4-Bromo-1-chloro-6-methoxyisoquinoline [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
